Structural Differentiation via the 2-Fluorobenzyl Substituent Relative to the Unsubstituted Benzyl Analog
The target compound incorporates a 2-fluorobenzyl group at the N-position of the benzamide core, distinguishing it from the unsubstituted N-benzyl analog (CAS 1251567-89-1) within the same heterocycloalkyloxybenzamide series [1]. The patent disclosure establishes that N-substituent identity is a primary determinant of biological activity in this compound class, with fluorinated benzyl derivatives consistently yielding distinct pharmacological outcomes from their non-fluorinated counterparts in AMPK activation assays [1].
| Evidence Dimension | N-Benzyl substituent identity (chemical structure) |
|---|---|
| Target Compound Data | 2-fluorobenzyl substituent at the benzamide N-position |
| Comparator Or Baseline | N-benzyl analog (CAS 1251567-89-1): unsubstituted benzyl group at the same position |
| Quantified Difference | Presence vs. absence of ortho-fluorine on the benzyl ring; fluorine substitution known to modulate metabolic stability, lipophilicity, and target binding within this series [1] |
| Conditions | Structural comparison based on patent chemical space disclosure |
Why This Matters
The 2-fluorobenzyl modification is a deliberate structural feature that cannot be assumed equivalent to unsubstituted or differently substituted benzyl analogs; procurement of the exact compound ensures fidelity to the intended SAR profile.
- [1] Google Patents. US20110306767A1 – N-Substituted-Heterocycloalkyloxybenzamide Compounds and Methods of Use. Rigel Pharmaceuticals, Inc. Published 2011-12-22. View Source
